molecular formula C25H29ClN2O5 B266709 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B266709
Poids moléculaire: 473 g/mol
Clé InChI: DBYWOSPIJOKPFZ-XTQSDGFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a critical role in regulating cellular responses to stress and inflammation. CEP-1347 has been extensively studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, stroke, and cancer.

Mécanisme D'action

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects by selectively inhibiting the JNK signaling pathway. JNK is activated in response to various stress stimuli, such as oxidative stress, inflammation, and DNA damage. Activated JNK phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and cell cycle regulators, leading to a variety of cellular responses, such as apoptosis, inflammation, and cell proliferation. By inhibiting JNK, this compound can modulate these cellular responses and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease model and experimental conditions. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration by reducing oxidative stress, inflammation, and apoptosis. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neurotoxicity by inhibiting JNK-mediated tau phosphorylation and oxidative stress. In stroke, this compound has been shown to reduce brain damage by inhibiting JNK-mediated inflammation and apoptosis. In cancer, this compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. One advantage is its potent and selective inhibition of JNK, which allows for specific modulation of the JNK signaling pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which allows for potential therapeutic applications in neurological diseases. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further elucidate the molecular mechanisms underlying its therapeutic effects in various disease models. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, for potential clinical applications. Another direction is to explore its potential synergistic effects with other therapeutic agents, such as dopamine agonists in Parkinson's disease. Overall, this compound represents a promising therapeutic target for a variety of diseases, and further research is needed to fully realize its potential.

Méthodes De Synthèse

The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The first step involves the preparation of a key intermediate, 3-chloro-4-ethoxybenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a suitable base to yield this compound. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, stroke, and cancer. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models. In stroke, this compound has been shown to reduce brain damage and improve neurological function in animal models. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Propriétés

Formule moléculaire

C25H29ClN2O5

Poids moléculaire

473 g/mol

Nom IUPAC

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29ClN2O5/c1-5-33-20-12-9-17(15-19(20)26)23(29)21-22(16-7-10-18(32-4)11-8-16)28(25(31)24(21)30)14-6-13-27(2)3/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+

Clé InChI

DBYWOSPIJOKPFZ-XTQSDGFTSA-N

SMILES isomérique

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)OC)/[O-])Cl

SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OC)O)Cl

SMILES canonique

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)OC)[O-])Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.